5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide
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Overview
Description
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the hydroxyphenyl group in this compound enhances its biological activity, making it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of isoxazole with hydrazine hydrate in refluxing methanol for 3-5 hours, yielding the desired carbohydrazide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing eco-friendly and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: Similar structure but lacks the hydroxyphenyl group.
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide: Contains a chlorophenyl group instead of a hydroxyphenyl group.
5-(4-Methoxyphenyl)isoxazole-3-carbohydrazide: Features a methoxy group in place of the hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 5-(4-Hydroxyphenyl)isoxazole-3-carbohydrazide distinguishes it from other similar compounds. This functional group enhances its biological activity and potential therapeutic applications, making it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-12-10(15)8-5-9(16-13-8)6-1-3-7(14)4-2-6/h1-5,14H,11H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXEDXRRUNLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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